5-[(4-ethylbenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-[(4-ethylbenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and dyes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-ethylbenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of 4-ethylbenzylamine with 1,3-dihydro-2H-benzimidazol-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-[(4-ethylbenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the benzimidazole ring or the ethylbenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may require specific catalysts or reagents depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the original compound.
Scientific Research Applications
5-[(4-ethylbenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(4-ethylbenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-amino-1,3-dihydro-2H-benzimidazol-2-one: A related compound with similar structural features.
4-ethylbenzylamine: Shares the ethylbenzyl group but lacks the benzimidazole moiety.
Uniqueness
5-[(4-ethylbenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific combination of the benzimidazole ring and the 4-ethylbenzyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H17N3O |
---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
5-[(4-ethylphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C16H17N3O/c1-2-11-3-5-12(6-4-11)10-17-13-7-8-14-15(9-13)19-16(20)18-14/h3-9,17H,2,10H2,1H3,(H2,18,19,20) |
InChI Key |
YJWSFRQTFBXCOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC2=CC3=C(C=C2)NC(=O)N3 |
Origin of Product |
United States |
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